Cas no 767319-03-9 (1,4-bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene)
767319-03-9 structure
Product Name:1,4-bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene
CAS-nummer:767319-03-9
MF:C42H26N4
MW:586.68264913559
CID:2128541
PubChem ID:59010503
Update Time:2025-04-21
1,4-bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,4-bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene
- 767319-03-9
- DB-311503
- SCHEMBL10032304
-
- Inchi: 1S/C42H26N4/c1-3-7-27(8-4-1)35-23-19-31-15-17-33-21-25-37(45-41(33)39(31)43-35)29-11-13-30(14-12-29)38-26-22-34-18-16-32-20-24-36(28-9-5-2-6-10-28)44-40(32)42(34)46-38/h1-26H
- InChI-sleutel: BBZDASCPWDFDPE-UHFFFAOYSA-N
- LACHT: N1C(=CC=C2C=CC3=CC=C(C4C=CC=CC=4)N=C3C=12)C1C=CC(=CC=1)C1=CC=C2C=CC3=CC=C(C4C=CC=CC=4)N=C3C2=N1
Berekende eigenschappen
- Exacte massa: 586.21574685Da
- Monoisotopische massa: 586.21574685Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 46
- Aantal draaibare bindingen: 4
- Complexiteit: 902
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 9.6
- Topologisch pooloppervlak: 51.6Ų
1,4-bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene Gerelateerde literatuur
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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